![molecular formula C11H15NO B8078415 (5S)-2-Methyl-5-phenylmorpholine](/img/structure/B8078415.png)
(5S)-2-Methyl-5-phenylmorpholine
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Overview
Description
(5S)-2-Methyl-5-phenylmorpholine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Biological Activity
(5S)-2-Methyl-5-phenylmorpholine is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a morpholine ring, characterized by a six-membered heterocyclic structure with one nitrogen atom. Its specific stereochemistry at the 2 and 5 positions significantly influences its biological properties. The molecular formula is C11H15N, with a molecular weight of 177.24 g/mol.
Research indicates that this compound may interact with various biological targets, primarily through the modulation of neurotransmitter systems. Its mechanism of action is thought to involve:
- Inhibition of Neurotransmitter Reuptake : The compound may inhibit the reuptake of neurotransmitters such as norepinephrine and dopamine, leading to increased synaptic availability and enhanced signaling.
- Interaction with Enzymatic Pathways : Studies suggest that it may act on specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies have shown that this compound exhibits inhibitory effects on cancer cell lines, particularly in colorectal cancer models. For instance, it has been reported to inhibit cyclin D1 expression, a key regulator in cell cycle progression.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders or neurodegenerative diseases.
Data Table: Biological Activity Overview
Case Studies and Research Findings
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry identified several compounds related to this compound that inhibited cysteine proteases associated with cancer progression. These findings suggest that derivatives of this compound could serve as lead structures for anticancer drug development .
- Neuropharmacological Potential : Research focusing on similar morpholine derivatives has indicated their potential as antidepressants due to their ability to enhance neurotransmitter signaling. This aspect warrants further investigation into this compound's pharmacological profile.
- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate how this compound interacts at the molecular level with its targets. Such studies could involve in vitro assays to measure binding affinities and functional assays to assess downstream effects on cellular behavior .
Scientific Research Applications
Antidepressant and Anxiolytic Potential
One of the most significant applications of (5S)-2-Methyl-5-phenylmorpholine is its potential as a serotonin releaser . This property positions it as a candidate for developing antidepressants and anxiolytics, targeting mood disorders by modulating serotonin levels in the brain. The compound's interaction with serotonin receptors suggests it could help alleviate symptoms associated with depression and anxiety.
Interaction with Neurotransmitter Systems
Research indicates that this compound may interact with various neurotransmitter systems, including dopamine and norepinephrine pathways. These interactions are critical for regulating mood and emotional responses, further supporting its potential therapeutic applications in treating mood disorders .
Synthesis of Complex Organic Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are valuable for generating derivatives that may exhibit enhanced pharmacological properties or altered solubility profiles.
Building Block for Specialty Chemicals
In industrial settings, this compound is utilized as a building block for synthesizing specialty chemicals and other heterocyclic compounds. Its versatility in chemical transformations makes it useful in producing compounds with specific desired properties .
Antimicrobial and Antifungal Properties
Studies have explored the potential of this compound as a bioactive compound with antimicrobial and antifungal properties. This aspect of its application is particularly relevant in the development of new therapeutic agents against resistant strains of bacteria and fungi.
Case Study: Serotonin Releasing Activity
A study highlighted the serotonin-releasing capabilities of this compound, demonstrating its efficacy in modulating serotonin levels in vitro. The findings suggest that this compound could serve as a foundational structure for developing new antidepressant medications.
Case Study: Synthesis Pathways
Research detailing synthetic routes for this compound indicates that it can be synthesized through various methods, including cyclization reactions involving phenolic precursors and methylamine under acidic conditions. These methods are essential for producing the compound on both laboratory and industrial scales .
Properties
IUPAC Name |
(5S)-2-methyl-5-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9?,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQYKFXOOFIYJZ-HCCKASOXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN[C@H](CO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.